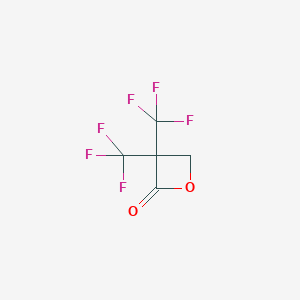

3,3-Bis(trifluoromethyl)oxetan-2-one

Description

Significance of Fluorinated Lactones in Organic Synthesis

Fluorinated lactones, a class of compounds to which 3,3-Bis(trifluoromethyl)oxetan-2-one belongs, are of considerable importance in organic synthesis. The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov Trifluoromethyl groups, in particular, are known to enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of pharmaceuticals and agrochemicals. The synthesis of fluorinated lactones can be achieved through various methods, including the catalytic carbonylation of fluorinated epoxides. google.com These compounds can serve as versatile building blocks for the creation of more complex fluorinated molecules and polymers. google.com

The Oxetane (B1205548) Ring System in Strained Heterocycles

The oxetane ring is a four-membered heterocycle containing one oxygen atom. nih.gov Its inherent ring strain, estimated to be around 106 kJ/mol, makes it a reactive entity, susceptible to ring-opening reactions. nih.gov This reactivity, however, is what makes oxetanes valuable synthetic intermediates. nih.gov Despite the strain, the oxetane motif is found in several natural products with interesting biological activities. nih.gov In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. nih.gov The synthesis of the oxetane ring can be challenging due to the unfavorable kinetics of forming a four-membered ring, often requiring specialized synthetic strategies. sciencedaily.com

Research Context of this compound

The research interest in this compound stems from its unique combination of a strained β-lactone ring and two electron-withdrawing trifluoromethyl groups. This arrangement is expected to significantly influence the lactone's reactivity and potential applications. One of the primary synthetic routes to β-lactones is the [2+2] cycloaddition of a ketene (B1206846) with an aldehyde or ketone. In the case of this compound, this would conceptually involve the reaction of ketene with hexafluoroacetone (B58046). The high electrophilicity of the carbonyl carbon in hexafluoroacetone makes it a potent reaction partner in such cycloadditions. The resulting molecule is a highly functionalized building block, with the potential for further chemical transformations, such as ring-opening polymerization to produce fluorinated polyesters or as a precursor for other novel fluorinated organic compounds.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C5H2F6O2 | 224.06 | Not available |

| β-Propiolactone | C3H4O2 | 72.06 | 162 (decomposes) wikipedia.org |

| 3,3-Bis(chloromethyl)oxetane | C5H8Cl2O | 155.02 | 95 wikipedia.org |

| Hexafluoroacetone | C3F6O | 166.02 | -28 |

Interactive Data Table: Spectroscopic Data of Related Compound Moieties

| Spectroscopic Technique | Functional Group/Moiety | Typical Absorption/Chemical Shift Range |

| IR Spectroscopy | C=O (in β-lactone) | ~1820-1850 cm⁻¹ |

| IR Spectroscopy | C-F (Trifluoromethyl) | ~1100-1400 cm⁻¹ (strong, multiple bands) |

| ¹⁹F NMR Spectroscopy | CF₃ group | Dependent on chemical environment, typically -60 to -80 ppm (relative to CFCl₃) |

| ¹³C NMR Spectroscopy | C=O (in β-lactone) | ~170-180 ppm |

| ¹³C NMR Spectroscopy | C(CF₃)₂ | Quartet (due to C-F coupling), ~60-80 ppm |

| ¹³C NMR Spectroscopy | CH₂ (in oxetane ring) | ~40-60 ppm |

Structure

3D Structure

Properties

Molecular Formula |

C5H2F6O2 |

|---|---|

Molecular Weight |

208.06 g/mol |

IUPAC Name |

3,3-bis(trifluoromethyl)oxetan-2-one |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-13-2(3)12/h1H2 |

InChI Key |

OTBOIRSIBHYSRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)O1)(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Bis Trifluoromethyl Oxetan 2 One and Analogues

Strategies for the Construction of Fluorinated Oxetane-2-one Scaffolds

The construction of the 3,3-bis(trifluoromethyl)oxetan-2-one scaffold requires specialized synthetic approaches to introduce the gem-bis(trifluoromethyl) group into the strained β-lactone ring. The high electrophilicity of hexafluoroacetone (B58046) and the reactivity of ketenes and other precursors are key considerations in these methodologies.

Cycloaddition Reactions in Fluoro-oxetane Synthesis (e.g., from Hexafluoroacetone)

[2+2] Cycloaddition reactions represent a powerful and atom-economical method for the synthesis of four-membered rings. beilstein-journals.org The reaction between a ketene (B1206846) and a carbonyl compound is a well-established route to β-lactones. wikipedia.org In the context of synthesizing this compound, the cycloaddition of a suitable ketene with hexafluoroacetone is a primary strategy. Ketenes, due to their cumulated double bonds, are highly reactive and readily undergo cycloadditions with electron-poor carbonyls like hexafluoroacetone. wikipedia.orgscripps.edu The reaction is often facilitated by the electron-withdrawing nature of the substituents on the ketene, which can accelerate the cycloaddition process. wikipedia.org

Another relevant approach involves the "criss-cross" cycloaddition reaction, which has been explored with hexafluoroacetone azine. researchgate.net This reaction proceeds through two consecutive 1,3-dipolar cycloaddition steps and has been utilized to create various heterocyclic structures. While not a direct route to the oxetan-2-one, the principles of cycloaddition involving highly fluorinated building blocks are pertinent.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a classic method for oxetane (B1205548) synthesis. beilstein-journals.org While typically used for forming oxetanes from alkenes, variations of this reaction could potentially be adapted for the synthesis of fluorinated oxetane-2-ones.

| Cycloaddition Strategy | Reactants | Product Type | Key Features |

| [2+2] Cycloaddition | Ketene + Hexafluoroacetone | β-Lactone | Atom-economical, driven by electrophilicity of hexafluoroacetone. |

| Criss-Cross Cycloaddition | Hexafluoroacetone Azine + Alkyne | 1,5-Diazabicyclo[3.3.0]octa-2,6-diene | Consecutive 1,3-dipolar cycloadditions. |

| Paternò-Büchi Reaction | Carbonyl + Alkene | Oxetane | Photochemical, versatile for oxetane synthesis. |

Lactonization Routes to Fluorinated β-Lactones

Lactonization, the intramolecular cyclization of a hydroxy-carboxylic acid, is a fundamental reaction for forming lactones. For the synthesis of this compound, the precursor would be 3-hydroxy-3,3-bis(trifluoromethyl)propanoic acid. The challenge lies in the synthesis of this specific precursor and inducing the formation of the strained four-membered ring.

A notable method involves the Pd-catalyzed β-C(sp³)–H lactonization of aliphatic acids, which utilizes a mono-N-protected β-amino acid ligand and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This approach allows for the formation of highly strained β-lactones and offers a potential pathway to fluorinated analogues. nih.gov

Furthermore, tandem Friedel-Crafts/lactonization reactions have been successfully employed to synthesize 3-hydroxy-3-trifluoromethyl benzofuran-2-ones, demonstrating the feasibility of creating trifluoromethylated lactones from phenolic precursors and methyl trifluoropyruvate. researchgate.net This highlights the potential of catalytic, one-pot procedures for constructing complex fluorinated lactones. The synthesis of 2-fluoro-3-hydroxypropionic acid has also been achieved through biocatalytic methods, suggesting that enzymatic routes could be explored for the synthesis of fluorinated lactone precursors. frontiersin.org

A chemoenzymatic approach has been demonstrated for the synthesis of trans-β-aryl-δ-hydroxy-γ-lactones, which involves a lactonization step using m-CPBA and a catalytic amount of trifluoroacetic acid. mdpi.com This indicates that peroxy acid-mediated lactonization could be a viable strategy for fluorinated systems.

| Lactonization Approach | Precursor Type | Key Reagents/Catalysts | Product Class |

| β-C(sp³)–H Lactonization | Aliphatic Acid | Pd(CH₃CN)₂Cl₂, Ligand, TBHP | β-Lactone |

| Tandem Friedel-Crafts/Lactonization | Phenol + Methyl trifluoropyruvate | Chiral Lewis Acid | 3-Hydroxy-3-trifluoromethyl benzofuran-2-one |

| Acid-Catalyzed Lactonization | γ,δ-Unsaturated Ester | m-CPBA, CF₃COOH | δ-Hydroxy-γ-lactone |

Electrochemical Approaches to Fluoroalkylation for Related Structures

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. In the context of fluorinated compounds, electrosynthesis has emerged as a powerful tool for C-F bond formation and the introduction of fluorinated moieties. While direct electrochemical synthesis of this compound is not widely reported, related electrochemical fluorination and cyclization reactions provide a conceptual framework.

Electrochemical C-H fluorination has been demonstrated using mediators like dabconium salts and a fluorine source such as Selectfluor. acs.org This method has been applied to a range of substrates, including lactones, showcasing the potential for direct fluorination of a pre-formed oxetan-2-one ring, though selectivity would be a critical challenge. acs.org

The electrochemical synthesis of β-keto spirolactones has been achieved through the oxidation of deprotonated β-keto esters in the presence of an alkene. rsc.org This process involves radical cyclization and subsequent lactonization, suggesting that electrochemical methods could be adapted to construct the lactone ring of fluorinated targets. rsc.org

Furthermore, electrochemical fluorination of various organic compounds, including heterocyclic systems, has been extensively studied. acs.orgresearchgate.net These methods often employ fluoride (B91410) salts as both the electrolyte and fluorine source in aprotic solvents. acs.org The principles of these reactions could be applied to the development of an electrochemical route to this compound, potentially from a suitably functionalized precursor.

Phase Transfer Catalysis in Fluorinated Oxetane Monomer Preparation

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases, often an aqueous and an organic phase. This methodology is particularly useful for reactions involving anions, such as fluoride, making it highly relevant for the synthesis of fluorinated compounds.

The synthesis of fluorinated oxetane monomers has been accomplished using phase-transfer catalysis in a Williamson ether synthesis employing a fluorinated alcohol. lookchem.com This demonstrates the utility of PTC in constructing the oxetane ring with fluorinated substituents. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts is common in such reactions. crdeepjournal.org

In the context of nucleophilic fluorination, which is a key step in many syntheses of fluorinated compounds, organoboranes have been developed as effective phase-transfer catalysts for the use of solid fluoride sources like cesium fluoride (CsF). phasetransfer.com Chiral phase-transfer catalysis has also emerged as a powerful tool for asymmetric synthesis, with applications in the preparation of enantiomerically enriched fluorinated molecules. phasetransfer.com For instance, N-[p-(trifluoromethyl)benzyl] cinchoninium bromide has been used as a catalyst for asymmetric alkylations. phasetransfer.com

Precursor Design and Functional Group Interconversion

The synthesis of complex molecules like this compound often relies on the strategic design of precursors and the efficient interconversion of functional groups.

Derivatization from Related Oxetane Building Blocks

An alternative to constructing the fluorinated oxetane-2-one ring in a single step is to start with a pre-existing oxetane and introduce the desired functionality through derivatization. For example, a Corey-Chaykovsky epoxidation/ring-expansion reaction of trifluoromethyl ketones can provide access to trifluoromethyl-substituted oxetanes. nih.gov These oxetanes can then serve as versatile building blocks for further transformations. nih.gov

The synthesis of 3,3-disubstituted oxetanes with various functional groups suitable for further manipulation has been reported. acs.org These methods often involve the cyclization of diols or the derivatization of oxetan-3-one. acs.org The selective activation of tertiary benzylic alcohols in 3,3-disubstituted oxetanols using Brønsted acid catalysis allows for their reaction with alcohols to form ethers while keeping the oxetane ring intact. rsc.org

Introduction of Trifluoromethyl Groups into Cyclic Systems

The incorporation of trifluoromethyl groups into cyclic frameworks is a cornerstone of modern organofluorine chemistry. wikipedia.orgillinois.edu The strong electron-withdrawing nature and high lipophilicity of the CF3 group can dramatically alter the properties of a molecule. wikipedia.orgtcichemicals.com Several strategies have been developed for the introduction of these moieties, ranging from the use of nucleophilic and electrophilic trifluoromethylating agents to radical and transition-metal-catalyzed processes. illinois.edu

One of the most powerful precursors for the introduction of a gem-bis(trifluoromethyl) group is hexafluoroacetone (HFA). wikipedia.org HFA is a highly reactive, non-flammable gas that readily undergoes nucleophilic attack at its carbonyl carbon. wikipedia.org This reactivity can be harnessed to construct cyclic systems bearing the C(CF3)2 moiety.

A plausible and direct approach to the synthesis of this compound involves the [2+2] cycloaddition of ketene with hexafluoroacetone. wikipedia.orgchemtube3d.com Ketenes are known to react with electron-poor carbonyl compounds, such as chloral, to form β-lactones, often requiring Lewis acid catalysis. scripps.edu Given the highly electrophilic nature of the carbonyl carbon in hexafluoroacetone, a similar reaction with ketene would be expected to yield the desired oxetan-2-one ring system.

The general reaction can be visualized as follows:

Figure 1: Proposed [2+2] cycloaddition of ketene and hexafluoroacetone to form this compound.

Figure 1: Proposed [2+2] cycloaddition of ketene and hexafluoroacetone to form this compound.While specific experimental details for this exact transformation are not extensively documented in publicly available literature, the principles of ketene cycloadditions provide a strong foundation for this synthetic strategy. wikipedia.orgchemtube3d.com The reaction would likely proceed via a concerted [π2s + π2a] mechanism or a stepwise pathway involving a zwitterionic intermediate. nih.gov

Alternative methods for introducing trifluoromethyl groups into cyclic ketones have also been explored. For instance, α-trifluoromethyl ketones can be prepared from ketene dithioacetals in a multi-step process. researchgate.net Furthermore, the direct fluorination of cyclic ketones using reagents like Selectfluor® can introduce fluorine atoms, although controlling the degree of fluorination can be challenging. sapub.org However, for the synthesis of a gem-bis(trifluoromethyl) substituted lactone, the use of a building block already containing the C(CF3)2 unit, such as hexafluoroacetone, appears to be the most efficient strategy. wikipedia.org

Table 1: Reagents for the Introduction of Trifluoromethyl Groups

| Reagent Class | Specific Example | Application | Reference |

| Nucleophilic CF3 Source | Trifluoromethyltrimethylsilane (TMSCF3) | Trifluoromethylation of carbonyls | wikipedia.org |

| Electrophilic CF3 Source | Togni Reagents | Trifluoromethylation of various substrates | beilstein-journals.org |

| Precursor for C(CF3)2 | Hexafluoroacetone (HFA) | Synthesis of gem-bis(trifluoromethyl) compounds | wikipedia.org |

| Fluorinating Agent | Sulfur Tetrafluoride (SF4) | Conversion of carboxylic acids to CF3 groups | wikipedia.org |

Stereoselective and Regioselective Synthesis Considerations

When synthesizing analogues of this compound with substitution on the ketene partner, stereoselective and regioselective outcomes become critical considerations.

For the synthesis of the parent compound, this compound, from hexafluoroacetone and ketene, regioselectivity is not a concern due to the symmetry of hexafluoroacetone. The addition can only occur in one orientation to form the desired β-lactone.

However, if a substituted ketene (e.g., an alkyl- or arylketene) is used, the formation of a new stereocenter at the C2 position of the oxetan-2-one ring introduces the need for stereocontrol. The stereochemical outcome of [2+2] ketene cycloadditions can often be influenced by the geometry of the ketene and the alkene partner, as well as the reaction conditions. nih.gov In the case of ketene cycloadditions with carbonyls, the use of chiral Lewis acids or chiral auxiliaries on the ketene can induce enantioselectivity. scripps.edu

The stereoselective synthesis of highly substituted oxetanes has been achieved through various methods, including intramolecular C-C bond forming Michael additions. rsc.org While not directly applicable to the synthesis of the oxetan-2-one from hexafluoroacetone, these methods highlight the importance of substrate control and catalyst design in achieving high levels of stereoselectivity in the formation of four-membered rings.

Table 2: Stereochemical Considerations in Oxetane Synthesis

| Reaction Type | Key Consideration | Potential Outcome | Reference |

| [2+2] Cycloaddition | Use of chiral catalysts or auxiliaries | Enantioselective formation of substituted oxetan-2-ones | scripps.edu |

| Intramolecular Cyclization | Substrate stereochemistry | Diastereoselective formation of polysubstituted oxetanes | rsc.org |

| Asymmetric Reduction | Chiral reducing agents | Enantiomerically enriched oxetane precursors | researchgate.net |

Mechanistic Investigations of 3,3 Bis Trifluoromethyl Oxetan 2 One Reactivity

Ring-Opening Reactions of 3,3-Bis(trifluoromethyl)oxetan-2-one and Related Oxetanes

The reactivity of oxetanes, including this compound, is largely governed by their inherent ring strain, which is estimated to be around 25.5 kcal/mol for the parent oxetane (B1205548). beilstein-journals.org This strain facilitates a variety of ring-opening transformations. beilstein-journals.orgresearchgate.net

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring-opening of oxetanes is initiated by the protonation of the ether oxygen, which forms a good leaving group. libretexts.orgmasterorganicchemistry.com For asymmetrical epoxides, which share reactivity principles with oxetanes, the nucleophile then attacks the more substituted carbon, a process analogous to the Markovnikov opening of bromonium or mercurinium ions. masterorganicchemistry.com This proceeds through a mechanism that has characteristics of both SN1 and SN2 reactions. libretexts.org The carbon-oxygen bond begins to break, and a partial positive charge builds up on the more substituted carbon, which is stabilized by hyperconjugation. libretexts.org The nucleophile attacks this electrophilic carbon before a full carbocation can form. libretexts.org

In the case of fluorinated oxetanes, acid-catalyzed reactions can lead to various products. For instance, treatment of 2,2-bis(trifluoromethyl)-4-R-oxetanes with boron trifluoride etherate (BF₃·OEt₂) can result in electrophilic [4+4] cyclodimerization. nih.gov However, these same oxetanes are inert to BF₃·OEt₂ but react rapidly with a strong protic acid like sulfuric acid (H₂SO₄) to form bicyclic products. nih.gov The reaction of 2,2-bis(trifluoromethyl)oxirane (B3041556) with strong acids (HX) is regioselective, leading to the formation of XCH₂C(CF₃)₂OH. researchgate.net

The ring-opening of fluoroalkylidene-oxetanes with hydrobromic acid has been shown to be highly efficient, proceeding to completion at room temperature. nih.gov The electronic influence of the fluorine atom, rather than steric hindrance, governs the regioselectivity of this reaction. nih.govresearchgate.net

Nucleophilic Ring-Opening Pathways and Intermediates

The high ring strain of oxetanes makes them susceptible to nucleophilic attack, even without prior acid catalysis. researchgate.netstackexchange.com This is a key difference from larger cyclic ethers, which are generally unreactive towards nucleophiles unless activated. libretexts.org The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-oxygen bond. libretexts.org

For asymmetrically substituted oxetanes, the site of nucleophilic attack is often at the less sterically hindered carbon atom. libretexts.org However, the electronic properties of the substituents can also play a crucial role. In the case of 2,2-bis(trifluoromethyl)oxirane, nucleophilic ring-opening occurs exclusively at the CH₂ group, resulting in the formation of tertiary alcohols of the structure NuCH₂C(CF₃)₂OH. researchgate.net This regioselectivity is driven by the strong electron-withdrawing nature of the two trifluoromethyl groups.

The reaction of fluoroalkylidene-oxetanes with bromide ions is directed by the electronic effects of the fluorine atom, leading to a selective ring-opening. nih.gov Catalyst-controlled regioselectivity has also been achieved in the nucleophilic ring-opening of unsymmetrical trans-epoxides using cationic aluminum salen catalysts, allowing for the formation of β-amino alcohols with high selectivity. nih.gov

Influence of Trifluoromethyl Groups on Ring Strain and Reactivity

The introduction of fluorine atoms into cyclic compounds is known to significantly increase ring strain energy (RSE). researchgate.net This increased strain, a consequence of the high electronegativity of fluorine, enhances the reactivity of the ring system towards ring-opening reactions. The two trifluoromethyl groups in this compound exert a powerful inductive effect, which polarizes the carbonyl group and increases the electrophilicity of the carbonyl carbon.

This heightened reactivity is evident in the polymerization of fluorinated β-lactones. Copolymerization studies of fluorinated lactones with β-butyrolactone have shown that the fluorinated monomers polymerize at a noticeably faster rate. nih.gov This difference in reactivity leads to the formation of tapered copolymers rather than random copolymers. nih.gov The high reactivity of the fluorinated lactones is attributed to the electronic effects of the fluorine-containing side chains. nih.gov

Isomerization and Rearrangement Processes

Thermal and Acid-Catalyzed Isomerizations of Fluorinated Oxetanes

Oxetane-carboxylic acids have been observed to be unstable, undergoing facile isomerization into new heterocyclic lactones, sometimes even at room temperature or with gentle heating, without the need for an external catalyst. nih.govacs.orgnih.gov However, the presence of fluorine atoms can stabilize these compounds by reducing the nucleophilicity of the carboxylate anion through a negative inductive effect. nih.gov Despite this stabilization, fluorine-containing oxetane-carboxylic acids can still isomerize to the corresponding lactones upon heating. nih.gov

Acid catalysis is often employed to promote isomerization reactions in oxetane systems. acs.org For instance, the cationic isomerization of 3-acethyloxymethyl-3-ethyloxetane using a heteropolyacid catalyst yields 4-ethyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane. researchgate.net

Radical Functionalization Chemistry of Oxetane Systems

While the reactivity of oxetanes is dominated by ionic ring-opening reactions, their application in radical transformations is a growing area of interest. researchgate.netresearchgate.net The significant strain energy of the oxetane ring (approximately 106 kJ/mol) can be harnessed to initiate radical ring-opening processes. researchgate.netresearchgate.net

Cobalt-catalyzed strategies have been developed to access various modes of radical reactivity through oxetane ring-opening. researchgate.netchemrxiv.org These methods involve the formation of an alkylated cobalt-complex intermediate, which upon homolytic cleavage of the Co-C bond, generates nucleophilic radicals. researchgate.netchemrxiv.org These radicals can then participate in various reactions, such as Giese additions and cross-electrophile couplings. researchgate.net An important feature of these radical processes is their unique regioselectivity, where the less substituted C2 carbon atom is functionalized, complementing existing ionic methodologies. researchgate.net

Other approaches to radical functionalization include the generation of γ-titanoxy radicals from oxetanes using a Cp₂TiCl-catalyzed system. researchgate.net Furthermore, photochemical methods have been employed for the α-arylation of oxetanes and their reaction with electron-deficient olefins, which represent functionalizations where the four-membered ring is preserved. researchgate.netresearchgate.net

Interactive Data Table: Ring-Opening Reactions of Fluorinated Oxetanes

| Reactant | Reagent(s) | Product(s) | Conditions | Observations | Reference(s) |

| 2,2-bis(trifluoromethyl)-4-R-oxetanes (R = C₂H₅O, n-C₃H₇O, n-C₄H₉O) | BF₃·OEt₂ | 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes | CH₂Cl₂ | Spontaneous electrophilic [4+4] cyclodimerization. | nih.gov |

| 2,2-bis(trifluoromethyl)-4-R-thietanes (R = i-C₃H₇O, t-C₄H₉O, C₂H₅O) | H₂SO₄ | 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane | --- | Rapid reaction forming the same bicyclic product. | nih.gov |

| Fluoroalkylidene-oxetane | HBr in AcOH | Bromoalcohols | Diethyl ether, 20 °C, 45 min | Excellent yield (94%) and high E/Z selectivity (89:11). | nih.gov |

| 2,2-bis(trifluoromethyl)oxirane | Nucleophiles (Nu⁻) | NuCH₂C(CF₃)₂OH | --- | Regioselective ring-opening to form tertiary alcohols. | researchgate.net |

| 3-acethyloxymethyl-3-ethyloxetane | Heteropolyacid (PW₁₂-dry270) | 4-ethyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane | --- | Cationic isomerization reaction. | researchgate.net |

Catalyst Design and Performance in Oxetane Transformations

The transformation of oxetanes, particularly those bearing strongly electron-withdrawing groups like trifluoromethyl substituents, is a field of significant interest for the synthesis of specialty polymers and functionalized molecules. The design of effective catalysts is paramount to controlling the reaction pathways, which can range from ring-opening polymerization to cyclodimerization or other selective transformations. Catalyst performance is dictated by a combination of factors including the nature of the active species (e.g., Lewis acidity), the steric environment of the catalytic center, and the reaction conditions.

Lewis Acid Catalysis

Lewis acids are prominent catalysts for the transformation of oxetanes due to their ability to activate the oxetane ring by coordinating to the ether oxygen. This coordination enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack or ring-opening.

Boron-based Lewis acids have been extensively explored for these transformations. For instance, boron trifluoride etherate (BF₃·OEt₂) is a classic catalyst for the electrophilic reactions of oxetanes. beilstein-journals.orgnih.gov The reaction of 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes with catalytic amounts of BF₃·OEt₂ in dichloromethane (B109758) has been shown to result in a spontaneous and mildly exothermic [4+4] cyclodimerization. beilstein-journals.orgnih.govresearchgate.net This process is characterized by the formation of a zwitterionic intermediate, which then reacts with a second oxetane molecule, leading to the formation of 2,2,6,6-tetrakis(trifluoromethyl)-1,5-dioxocanes. beilstein-journals.orgnih.gov

The design of the catalyst and the structure of the oxetane substrate significantly influence the reaction outcome. For example, while less bulky alkoxyoxetanes undergo clean cyclodimerization, an oxetane with a bulky tert-butoxy (B1229062) group exhibits different reactivity with BF₃·OEt₂, slowly yielding a mixture of acyclic olefinic products. beilstein-journals.orgnih.govresearchgate.net This highlights the critical role of sterics in directing the reaction pathway.

More sophisticated Lewis acid catalysts have been designed for polymerization processes. These often feature bulky, electron-withdrawing ligands to create a highly acidic yet sterically shielded metal center. A general formula for such catalysts is M(R¹)₁(R²)₁(R³)₁(R⁴)₀ or ₁, where M can be boron, aluminum, indium, bismuth, or erbium, and R¹, R², and R³ are typically fluoro- or fluoroalkyl-substituted phenyl groups. google.com Tris(pentafluorophenyl)borane (B(C₆F₅)₃) is a prime example of such a catalyst, known for its high Lewis acidity. google.comnih.gov The design principle involves using ligands like 3,5-bis(trifluoromethyl)phenyl to enhance the catalyst's activity and stability. nih.govrsc.org

The performance of these catalysts in polymerization is summarized in the table below.

Table 1: Performance of Lewis Acid Catalysts in Oxetane Transformations

| Catalyst System | Substrate Type | Transformation Type | Key Findings | Reference |

|---|---|---|---|---|

| Boron Trifluoride Etherate (BF₃·OEt₂) | 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes | Cyclodimerization | Spontaneous, exothermic reaction; product depends on substituent bulk. | beilstein-journals.org, nih.gov |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | General monomers (including oxetanes) | Polymerization | High Lewis acidity promotes polymerization. | google.com, nih.gov |

| Zirconocene (B1252598)/Photoredox | 3,3-disubstituted oxetanes | Regioselective Ring-Opening | Enables C-O bond homolysis to form more-substituted alcohols, reversing regioselectivity compared to other systems. | thieme-connect.de |

Organocatalysis and Other Systems

Beyond traditional Lewis acids, other catalytic systems have been developed for oxetane transformations. Organocatalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, utilize hydrogen bonding to activate substrates. rsc.org This type of catalyst can activate electrophiles and stabilize negative charges in transition states, offering a different mode of action compared to Lewis acids. rsc.org Similarly, 3,5-bis(trifluoromethyl) phenylammonium triflate has been developed as a green organocatalyst for condensation reactions, demonstrating the utility of the bis(trifluoromethyl)phenyl motif in catalyst design. jourcc.com

Quaternary onium salts and crown ether complexes are effective catalysts for the ring-opening addition reactions of oxetanes with various nucleophiles, including carboxylic acids and phenols, as well as for anionic ring-opening polymerizations. radtech.org These systems are particularly useful for creating functional polymers and oligomers. radtech.org

More recently, dual catalytic systems combining zirconocene and photoredox catalysis have been employed for the regioselective ring-opening of oxetanes. thieme-connect.de This method proceeds through a radical-based mechanism, involving C–O bond homolysis, and provides access to more-substituted alcohols, a regioselectivity opposite to that often seen with other catalysts. thieme-connect.de

The choice of catalyst is therefore a critical parameter that allows for precise control over the transformation of highly functionalized oxetanes. The electronic and steric properties of both the catalyst and the substrate must be carefully considered to achieve the desired reactivity and selectivity, whether it be polymerization, cyclization, or selective ring-opening.

Advanced Spectroscopic and Computational Characterization of 3,3 Bis Trifluoromethyl Oxetan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,3-bis(trifluoromethyl)oxetan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive picture of its molecular framework.

High-Resolution NMR Analysis of Fluorinated Oxetanones

High-resolution NMR analysis of fluorinated oxetanones like this compound is expected to reveal characteristic signals for its unique structural motifs.

¹H NMR: The ¹H NMR spectrum is anticipated to be relatively simple, showing a single signal for the two equivalent protons of the methylene (B1212753) (-CH₂-) group in the oxetane (B1205548) ring. The chemical shift of these protons would likely appear in the range of 4.0-5.0 ppm. libretexts.orglibretexts.org This downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing trifluoromethyl groups. The signal would be a singlet as there are no adjacent protons to cause spin-spin coupling. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the different carbon atoms in the molecule. The carbonyl carbon (C=O) of the lactone is expected to resonate at a low field, typically in the range of 160-180 ppm. oregonstate.edulibretexts.org The quaternary carbon atom bonded to the two trifluoromethyl groups would also have a characteristic chemical shift, influenced by the strong electron-withdrawing nature of the fluorine atoms. The methylene carbon (-CH₂-) would appear at a higher field compared to the carbonyl carbon. oregonstate.edulibretexts.org The carbon atoms of the trifluoromethyl groups will also be observable and will show coupling to the attached fluorine atoms.

Multinuclear NMR for Trifluoromethylated Systems

Due to the presence of fluorine, ¹⁹F NMR spectroscopy is a crucial technique for characterizing trifluoromethylated compounds. rsc.orguci.edu

¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of trifluoromethyl groups can vary significantly depending on the electronic environment. nih.govdovepress.com For this compound, the signal would likely appear as a singlet, assuming no significant long-range coupling to the methylene protons. The precise chemical shift would provide valuable information about the electronic environment of the CF₃ groups.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | 4.0 - 5.0 | Singlet | N/A |

| ¹³C | C=O: 160 - 180C(CF₃)₂: 80 - 100-CH₂-: 60 - 80-CF₃: 120 - 130 (quartet) | SingletSingletSingletQuartet | J(C-F) ≈ 280-300 |

| ¹⁹F | -70 to -80 | Singlet | N/A |

Vibrational Spectroscopy (IR and Raman)

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the β-lactone ring. This band typically appears at a high wavenumber, around 1800-1850 cm⁻¹, due to the ring strain. youtube.com Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl groups are expected in the region of 1100-1300 cm⁻¹. The C-O stretching vibrations of the ether linkage in the oxetane ring would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The symmetric stretching vibrations of the C-CF₃ bonds would likely give rise to a strong Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (β-lactone) | 1800 - 1850 (Strong) | Active |

| C-F Stretch (asymmetric) | 1100 - 1300 (Very Strong) | Active |

| C-F Stretch (symmetric) | ~1100 (Strong) | Strong |

| C-O Stretch (ether) | 1000 - 1100 (Medium) | Active |

| CH₂ Stretch | 2900 - 3000 (Weak-Medium) | Active |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. bris.ac.uk

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the strained nature of the β-lactone ring and the presence of labile trifluoromethyl groups, the molecular ion peak might be weak or even absent. uni-saarland.delibretexts.org

Common fragmentation pathways would likely involve:

Decarbonylation: Loss of a molecule of carbon monoxide (CO) from the lactone ring, leading to a fragment ion.

Loss of CF₃: Cleavage of a carbon-trifluoromethyl bond to give a [M-CF₃]⁺ fragment. fluorine1.ru

Ring-opening and subsequent fragmentation: The strained oxetane ring could open, followed by various fragmentation pathways. fluorine1.ru

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

| 208 | [C₅H₂F₆O₂]⁺ (Molecular Ion) |

| 180 | [C₄H₂F₆O]⁺ ([M-CO]⁺) |

| 139 | [C₄H₂F₃O₂]⁺ ([M-CF₃]⁺) |

| 69 | [CF₃]⁺ |

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data by providing insights into molecular structure, electronic properties, and reactivity.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

DFT calculations are widely used to predict the geometries, spectroscopic properties, and reactivity of organic molecules, including fluorinated compounds. nih.govnih.gov For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To obtain accurate bond lengths, bond angles, and dihedral angles, confirming the puckered nature of the oxetane ring.

Predict spectroscopic data: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR and Raman) can be compared with experimental data to confirm the structural assignment. nih.gov

Analyze electronic properties: DFT can be used to calculate the molecular orbital energies (HOMO and LUMO), which provide insights into the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped to identify electrophilic and nucleophilic sites.

Predict reactivity: By calculating the energies of transition states and reaction intermediates, DFT can be used to predict the most likely reaction pathways for the ring-opening or other reactions of this compound.

Studies on similar fluorinated molecules have demonstrated the accuracy of DFT methods, such as B3LYP, in predicting these properties. nih.gov Therefore, a computational study on this compound would be a valuable addition to its comprehensive characterization.

Computational Analysis of Ring Strain and Energetics

Computational methods, particularly density functional theory (DFT), are well-suited to quantify the ring strain energy (RSE). nih.gov The RSE is typically determined by comparing the heat of formation of the cyclic molecule with that of a suitable acyclic reference compound. libretexts.org For this compound, an appropriate acyclic reference would be a linear ester with equivalent substitution.

Table 1: Hypothetical Calculated Energetic Properties of this compound

| Parameter | Computational Method | Basis Set | Calculated Value (kcal/mol) |

| Ring Strain Energy | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

| Heat of Formation (Gas) | G3 Composite Method | - | Data not available |

| Enthalpy of Hydrogenation | DFT (B3LYP) | 6-311+G(d,p) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

The magnitude of the ring strain has significant implications for the reactivity of the molecule. A higher RSE generally correlates with a greater driving force for ring-opening reactions, as the release of this strain is thermodynamically favorable. wikipedia.org The trifluoromethyl groups are predicted to have a complex effect on the ring strain. Steric hindrance between the two CF3 groups and between the CF3 groups and the carbonyl oxygen could increase the strain. Conversely, electronic effects, such as the inductive withdrawal of electron density by the fluorine atoms, might alter the bond lengths and angles within the ring in a way that could either increase or decrease the strain. nih.gov

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this includes modeling its polymerization, decomposition, and reactions with various nucleophiles and electrophiles. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. montclair.edu

One of the key reaction pathways of interest for oxetanones is ring-opening polymerization. Computational studies can model the initiation, propagation, and termination steps of this process under various catalytic conditions (anionic, cationic, or coordination). For instance, the attack of a nucleophile on the carbonyl carbon or the methylene carbon of the ring can be modeled to determine the most likely pathway for ring opening. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Nucleophile/Electrophile | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Nucleophilic Ring-Opening | Hydroxide Ion | DFT (B3LYP) | PCM (water) | Data not available |

| Electrophilic Ring-Opening | H+ | DFT (B3LYP) | PCM (acid) | Data not available |

| Thermal Decomposition | - | DFT (B3LYP) | Gas Phase | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

The presence of the two trifluoromethyl groups is expected to significantly influence the regioselectivity of nucleophilic attack. The strong electron-withdrawing nature of these groups would make the adjacent quaternary carbon (C3) highly electron-deficient, but it is also sterically hindered. Therefore, computational modeling can clarify whether nucleophilic attack is more favorable at the carbonyl carbon (C2) or the methylene carbon (C4).

Electronic Structure Analysis and Orbital Interactions

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis is a powerful computational method used to analyze the electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. ajchem-b.comwisc.eduscirp.org

For this compound, NBO analysis can provide a detailed picture of the bonding and antibonding interactions. Key interactions to investigate would include the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of adjacent bonds (e.g., n(O) -> σ(C-C) or n(O) -> σ(C=O)). ajchem-b.com These interactions, known as hyperconjugation, can have a significant impact on the stability and geometry of the molecule.

Table 3: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP (1) O1 | σ* (C2-C3) | Data not available |

| LP (2) O1 | σ* (C2=O) | Data not available |

| σ (C3-C4) | σ* (C-F) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available. O1 is the ring oxygen, and C2 is the carbonyl carbon.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its capacity to accept electrons. researchgate.netmdpi.com In this compound, the LUMO is expected to be localized primarily on the π* orbital of the carbonyl group, making it susceptible to nucleophilic attack. The strong electron-withdrawing trifluoromethyl groups would lower the energy of the LUMO, increasing the electrophilicity of the molecule.

Polymerization Science and Macromolecular Applications of 3,3 Bis Trifluoromethyl Oxetan 2 One Derivatives

Ring-Opening Polymerization (ROP) of Fluorinated Oxetane (B1205548) Monomers

Ring-opening polymerization (ROP) is the primary method for synthesizing polymers from cyclic monomers like oxetan-2-ones (β-lactones). wikipedia.org The relief of ring strain in the four-membered ring provides the thermodynamic driving force for polymerization. wikipedia.org

Cationic ring-opening polymerization (CROP) is a key method for polymerizing heterocyclic monomers. wikipedia.org The process is initiated by electrophilic species, such as protic acids (e.g., HClO₄, CF₃SO₃H) or Lewis acids (e.g., BF₃, AlCl₃), which may require a co-initiator like water. mit.edu

The mechanism for the CROP of 3,3-Bis(trifluoromethyl)oxetan-2-one is proposed to proceed through the following steps:

Initiation: The polymerization is initiated by the reaction of a cationic initiator with the monomer. The initiator, typically a Lewis acid or a strong protic acid, activates the monomer, making it susceptible to nucleophilic attack. For an oxetan-2-one, the initiation most likely occurs at the highly polarized carbonyl oxygen, forming a reactive cationic species.

Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. The active cationic center at the end of the chain attacks another monomer molecule, leading to the opening of its lactone ring and the regeneration of the active site at the new chain end. This process repeats, leading to the formation of a polyester (B1180765) chain. The reactivity of the propagating species can be influenced by the solvent and the nature of the counter-ion. mit.edu

Termination and Chain Transfer: The polymerization process can be concluded by termination or chain transfer reactions. Termination can occur through combination with the counter-ion or reaction with impurities. mit.edu Chain transfer, where the active center is transferred to another molecule (such as a monomer, solvent, or polymer), can also terminate the growth of one chain while initiating another. These reactions can influence the final molecular weight and polydispersity of the polymer. mit.edu

It is important to note that while this is the generally accepted mechanism for CROP of lactones, specific kinetic studies on this compound are not widely available in the reviewed literature.

Copolymerization offers a versatile strategy to tailor the properties of the final material by combining different monomers into a single polymer chain. This compound can be copolymerized with other oxetane derivatives or other classes of cyclic monomers to create materials with a spectrum of properties. For instance, copolymerization of 3,3-disubstituted oxetanes like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) with other monomers is a known strategy to produce energetic polymers with tailored mechanical properties. scilit.com Similarly, copolymers of 3,3-bis(nitratomethyl) oxetane (BNMO) with other oxetanes have been synthesized to create materials with high thermal resistance and good processability. google.comgoogle.com

The resulting copolymer architecture (i.e., random, alternating, block, or gradient) is governed by the reactivity ratios of the comonomers. Given the significant electronic and steric differences between this compound and a non-fluorinated, simple oxetane like 3-ethyloxetane, their reactivity ratios in a cationic copolymerization would likely be highly disparate, potentially leading to the formation of block or gradient copolymers rather than perfectly random structures.

Table 1: Examples of Copolymers Based on Substituted Oxetanes

| Comonomer 1 | Comonomer 2 | Resulting Copolymer Type | Potential Application |

| 3,3-Bis(azidomethyl)oxetane (BAMO) | ε-caprolactone | Copolyester | Energetic Thermoplastic Elastomers |

| 3,3-Bis(chloromethyl)oxetane (BCMO) | Tetrahydrofuran (THF) | Triblock Copolymer | Thermoplastic Elastomers |

| 3,3-Bis(nitratomethyl) oxetane (BNMO) | 3-Nitratomethyl-3-methyloxetane (NIMMO) | Random Copolymer | High-Energy Materials google.com |

This table presents examples of copolymerization involving substituted oxetanes to illustrate the strategy, as direct data for this compound is limited.

The two trifluoromethyl (CF₃) groups at the C3 position are expected to exert a profound influence on the polymerization kinetics of this compound.

Electronic Effect: The CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.govmdpi.comresearchgate.net This inductive effect significantly reduces the electron density on the rest of the monomer, particularly on the carbonyl oxygen. A lower electron density on the carbonyl oxygen makes it less nucleophilic and thus less susceptible to protonation or coordination with a Lewis acid. Consequently, the initiation step of the cationic polymerization is expected to be significantly slower compared to its non-fluorinated analog, β-propiolactone.

Steric Hindrance: The bulky CF₃ groups create considerable steric hindrance around the four-membered ring. This steric bulk can impede the approach of both the initiator and the propagating chain end to the monomer, thereby reducing the rates of both initiation and propagation.

Functional Polymer Synthesis and Architecture Control

The unique properties conferred by the trifluoromethyl groups make this compound an attractive monomer for the synthesis of functional polymers with precisely controlled architectures.

The incorporation of trifluoromethyl groups into a polymer backbone is a well-established strategy for developing specialty materials with a unique combination of properties. nih.govmdpi.com Polymers derived from this compound are expected to exhibit:

Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to excellent thermal and oxidative stability.

Hydrophobicity and Oleophobicity: Fluorinated polymers are known for their low surface energy, resulting in materials that are highly repellent to both water and oils.

Chemical Resistance: The inertness of C-F bonds typically leads to high resistance against various chemicals and solvents.

Table 2: Properties of Polymers Containing Trifluoromethyl Groups

| Polymer Type | Monomer(s) | Glass Transition Temp. (T_g) | 5% Weight Loss Temp. (T_d5%) | Dielectric Constant (10 GHz) |

| Poly(aryl ether ketone) (PEK-InmCF) | PPPBP-mCF, 4,4'-difluorobenzophenone | 237 °C | > 520 °C | ~2.9 |

| Poly(aryl ether ketone) (PEK-InmOCF) | PPPBP-mOCF, 4,4'-difluorobenzophenone | 233 °C | > 520 °C | 2.839 nih.gov |

| Semi-Alicyclic Polyimide | Alicyclic dianhydrides, CF₃-aromatic diamines | 294–390 °C | - | Low |

This table showcases properties of various polymers incorporating CF₃ groups to demonstrate the potential characteristics of poly(this compound). Data is from analogous systems reported in the literature. nih.govmdpi.com

Hyperbranched polymers are three-dimensional, dendritic macromolecules that possess a high density of functional groups, low viscosity, and high solubility compared to their linear analogs. nih.gov The synthesis of hyperbranched structures typically relies on the polymerization of ABₓ-type monomers, where 'A' and 'B' are functional groups that can react with each other, and x is greater than or equal to 2.

While this compound is an AB-type monomer (with a single polymerizable ring), it could potentially be used as a building block for hyperbranched polyesters through several strategies. One approach would involve its chemical modification to create an AB₂ monomer. For example, introducing a hydroxyl or carboxyl group onto the monomer, while preserving the polymerizable lactone ring, would enable its use in self-condensing vinyl polymerization or other polycondensation techniques to build a hyperbranched structure. The synthesis of hyperbranched polycarbosiloxanes and other functional hyperbranched polymers has been demonstrated using various synthetic methodologies, which could be adapted for fluorinated lactone-based systems. nih.govgoogle.com The resulting hyperbranched fluorinated polyesters would be expected to have unique solution properties and a high concentration of terminal functional groups available for further modification.

Advanced Materials Science Applications of Poly(this compound) and Related Polymers

The incorporation of trifluoromethyl (–CF3) groups into a polymer backbone can dramatically alter its physical and chemical properties. In the case of poly(this compound), the high density of fluorine atoms is expected to lead to unique characteristics, making it a candidate for advanced materials science applications. While research specifically on poly(this compound) is limited, the properties of analogous fluorinated polymers provide strong indicators of its potential performance and utility in specialized fields such as advanced lithography, hydrophobic surfaces, and high-performance thermoplastics.

Photoresist Materials for Advanced Lithography

Fluorinated polymers are highly sought after for photoresist materials, particularly for short-wavelength lithography techniques such as those using 193 nm and 157 nm light sources. google.com The primary advantage of incorporating fluorine into these polymers is the enhanced transparency at these ultraviolet (UV) wavelengths. google.com Traditional hydrocarbon polymers are often too opaque at these short wavelengths, which limits the resolution and quality of the lithographic process. google.com

The general features of fluorinated photoresist materials include:

High water repellency (high contact angle) cgc-jp.com

Superior transparency cgc-jp.com

Good solubility in developing solutions cgc-jp.com

Low refractive index cgc-jp.com

High solvent solubility cgc-jp.com

While direct studies on poly(this compound) as a photoresist are not widely published, its polyester structure combined with a high fluorine content suggests it could be a valuable component in photoresist formulations. The trifluoromethyl groups are expected to improve plasma etch resistance, a critical property for transferring the patterned image to the underlying substrate.

Hydrophobicity and Surface Properties of Fluorinated Oxetane Polymers

The presence of fluorine atoms in a polymer chain is well-known to impart low surface energy and, consequently, high hydrophobicity. sigmaaldrich.com Polymers with trifluoromethyl groups are particularly effective at repelling water and oils. Research on semi-alicyclic polyimides containing trifluoromethyl groups has shown a direct correlation between fluorine content and increased water contact angles, indicating enhanced hydrophobicity. nih.gov

In a study on poly(fluoroacrylate)s, copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF) were synthesized to tune surface wettability. rsc.org The homopolymer of FATRIFE exhibited a water contact angle of 107°, demonstrating significant hydrophobicity. rsc.org As the content of the more hydrophilic MAF co-monomer was increased, the water contact angle decreased, highlighting the ability to control surface properties through copolymerization. rsc.org

The table below illustrates the effect of copolymer composition on the water contact angle for a series of poly(FATRIFE-co-MAF) copolymers.

| Copolymer | FATRIFE in Copolymer (mol%) | MAF in Copolymer (mol%) | Water Contact Angle (°) |

| PFATRIFE | 100 | 0 | 107 |

| P(FATRIFE93-co-MAF7) | 93 | 7 | 102 |

| P(FATRIFE88-co-MAF12) | 88 | 12 | 96 |

| P(FATRIFE78-co-MAF22) | 78 | 22 | 89 |

| P(FATRIFE58-co-MAF42) | 58 | 42 | 81 |

Data sourced from research on poly(fluoroacrylate)s, which are structurally different from poly(this compound) but demonstrate the influence of fluorination on hydrophobicity. rsc.org

For poly(this compound), the high density of trifluoromethyl groups on the polymer backbone would be expected to result in a highly hydrophobic surface with a large water contact angle and low surface energy. Such properties are desirable for applications including anti-fouling coatings, moisture-resistant barriers, and low-friction surfaces.

Thermal Properties and Glass Transition Temperature Enhancement in Polymers

The incorporation of bulky and rigid groups into a polymer chain generally leads to an increase in the glass transition temperature (Tg) by restricting segmental motion. The trifluoromethyl group is both bulky and highly polar, and its presence can significantly impact a polymer's thermal properties.

In studies of polyimides, the introduction of trifluoromethyl groups has been shown to enhance thermal stability. researchgate.net For example, a series of novel poly(aryl ether ketones) containing trifluoromethyl or trifluoromethoxy groups exhibited high thermal stability, with the temperature for 5% weight loss (Td5%) exceeding 520°C. nih.gov

The thermal properties of polyoxetanes are also influenced by their substituents. While unsubstituted polyoxetane has a melting temperature (Tm) of 35°C, symmetrically disubstituted oxetanes can form crystalline polymers with higher melting points. wikipedia.org For instance, poly(3,3-dimethyloxetane) has a Tm of 47°C. wikipedia.org The introduction of halogen atoms tends to further increase the melting point. wikipedia.org Research on poly[3,3-bis(ethoxymethyl) oxetane] (poly(BEMO)) and poly[3,3-bis(azidomethyl)oxetane] (poly(BAMO)) has shown that their melting temperatures can vary from approximately 70°C to 90°C depending on the thermal history. dtic.mil

The table below presents the thermal properties of some substituted polyoxetanes, providing an indication of how side groups affect their thermal behavior.

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

| Polyoxetane | - | 35°C |

| Poly(3,3-dimethyloxetane) | - | 47°C |

| Poly[3,3-bis(ethoxymethyl) oxetane] (poly(BEMO)) | - | ~70-90°C (Equilibrium Tm: 125°C) |

| Poly[3,3-bis(azidomethyl)oxetane] (poly(BAMO)) | - | ~70-90°C (Equilibrium Tm: 128°C) |

Data sourced from research on various polyoxetane derivatives. wikipedia.orgdtic.mil

For poly(this compound), the presence of two trifluoromethyl groups on the same carbon atom of the repeating unit is expected to significantly stiffen the polymer chain. This would likely result in a high glass transition temperature and good thermal stability, making it a candidate for applications requiring performance at elevated temperatures.

Synthesis and Reactivity of Advanced 3,3 Bis Trifluoromethyl Oxetan 2 One Analogues and Derivatives

Modification at the Oxetanone Ring

The reactivity of the 3,3-bis(trifluoromethyl)oxetan-2-one core is dominated by the electrophilic nature of the carbonyl group and the strain of the four-membered ring. Modifications at the oxetanone ring can be broadly categorized into reactions involving nucleophilic attack at the carbonyl carbon, leading to ring-opening, and transformations that maintain the ring integrity but alter its substituents.

Nucleophilic attack on the carbonyl carbon is a common pathway for the functionalization of β-lactones. A variety of nucleophiles can be employed to open the oxetanone ring, providing access to a range of acyclic compounds bearing the gem-bis(trifluoromethyl) motif. For instance, reaction with amines would yield β-amino acids, while alcohols would produce β-hydroxy esters. These transformations are often catalyzed by acids or bases.

| Nucleophile | Product | Reaction Conditions |

| H₂O | 3-hydroxy-2,2-bis(trifluoromethyl)propanoic acid | Acid or base catalysis |

| R-OH | Alkyl 3-hydroxy-2,2-bis(trifluoromethyl)propanoate | Acid or base catalysis |

| R-NH₂ | 3-amino-2,2-bis(trifluoromethyl)propanoic acid amide | Typically uncatalyzed or base-catalyzed |

| Grignard Reagents (R-MgX) | 1,1-bis(trifluoromethyl)-2-(substituted)propan-2-ol | Ring opening and addition |

Another avenue for modification involves reactions at the C4 position of the oxetanone ring. While less common, deprotonation at this position using a strong base could generate a carbanion, which could then be reacted with various electrophiles. However, the acidity of the C4 protons is generally low, and such reactions may require specialized conditions.

Exploration of Heteroatom-Containing Analogues

The synthesis of heteroatom-containing analogues of this compound, where the ring oxygen is replaced by another heteroatom such as sulfur or nitrogen, opens up new avenues for exploring the chemical and biological properties of this scaffold.

Thia-analogues (Thietan-2-ones): The synthesis of 3,3-bis(trifluoromethyl)thietan-2-one can be envisioned through several routes. One potential method involves the reaction of a suitable precursor, such as 2,2-bis(trifluoromethyl)propane-1,3-dithiol, with a phosgene (B1210022) equivalent. Alternatively, the cycloaddition of a thioketene (B13734457) with an appropriate ketene (B1206846) could yield the desired thietan-2-one ring.

Aza-analogues (Azetidin-2-ones or β-Lactams): The synthesis of 3,3-bis(trifluoromethyl)azetidin-2-ones is of significant interest due to the prevalence of the β-lactam core in antibiotics. A plausible synthetic strategy would be the Staudinger cycloaddition between a ketene and an imine. Specifically, the reaction of bis(trifluoromethyl)ketene with a suitably substituted imine could provide the target β-lactam. The substituents on the imine nitrogen would allow for further diversification of the final products.

| Heteroatom | Analogue Name | Potential Synthetic Route | Key Precursors |

| Sulfur (S) | 3,3-bis(trifluoromethyl)thietan-2-one | Cycloaddition | Bis(trifluoromethyl)thioketene and a ketene |

| Nitrogen (N) | 1-R-3,3-bis(trifluoromethyl)azetidin-2-one | Staudinger Cycloaddition | Bis(trifluoromethyl)ketene and an imine (R-N=CH-R') |

Strategies for Chiral Induction and Enantioselective Synthesis

The development of enantioselective methods for the synthesis of chiral analogues of this compound is crucial for their potential applications in medicinal chemistry and materials science. Chiral induction can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral substrates.

Catalytic Enantioselective Synthesis: A promising approach for the enantioselective synthesis of substituted 3,3-bis(trifluoromethyl)oxetan-2-ones involves the [2+2] cycloaddition of a ketene with an aldehyde or a ketone, catalyzed by a chiral Lewis acid or a chiral organocatalyst. For example, the reaction of bis(trifluoromethyl)ketene with an aldehyde in the presence of a chiral cinchona alkaloid-derived catalyst could potentially yield the corresponding oxetan-2-one with high enantioselectivity. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the reactants can direct the stereochemical outcome of the ring-forming reaction. For instance, a chiral alcohol could be used to generate a chiral ketene acetal (B89532), which would then undergo a diastereoselective cycloaddition. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched oxetan-2-one.

Substrate-Controlled Synthesis: If a chiral center is already present in one of the starting materials, it can influence the stereochemistry of the newly formed stereocenters. For example, the reaction of a chiral aldehyde with bis(trifluoromethyl)ketene could proceed with high diastereoselectivity, controlled by the existing stereocenter in the aldehyde.

| Strategy | Description | Example |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemistry of the cycloaddition. | Cinchona alkaloid-catalyzed [2+2] cycloaddition of bis(trifluoromethyl)ketene and an aldehyde. |

| Chiral Auxiliary | A removable chiral group attached to a reactant to induce diastereoselectivity. | Diastereoselective cycloaddition of a ketene acetal derived from a chiral alcohol. |

| Substrate Control | An existing stereocenter in a reactant directs the formation of new stereocenters. | Reaction of a chiral aldehyde with bis(trifluoromethyl)ketene. |

Further research in these areas will undoubtedly lead to a deeper understanding of the chemistry of this compound and its derivatives, paving the way for their application in various scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for 3,3-bis(trifluoromethyl)oxetan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of trifluoromethyl-containing precursors under controlled conditions. For example, nucleophilic addition of bis(trifluoromethyl) groups to carbonyl intermediates, followed by ring-closing via dehydration or acid catalysis, is a common approach . Key variables include:

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to stabilize intermediates.

- Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of fluorinated intermediates .

- Temperature : Low temperatures (–78°C to 0°C) minimize side reactions, while higher temperatures (80–120°C) accelerate cyclization.

- Purification : Distillation or recrystallization from hexane/ethyl acetate mixtures improves purity.

Data Contradiction Note : Yields reported in literature vary (40–75%) due to differences in trifluoromethyl precursor reactivity and purification methods. Confirm purity via ¹⁹F NMR and GC-MS to resolve discrepancies .

Q. How can the thermal stability of this compound be characterized for application in high-temperature polymer synthesis?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air at 10°C/min to determine decomposition onset temperature.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting or exothermic decomposition peaks).

- Comparative Studies : Benchmark against structurally similar oxetanes (e.g., 3,3-bis(trifluoromethyl)oxetane) to assess fluorination effects on stability .

Key Finding : Trifluoromethyl groups enhance thermal stability via electron-withdrawing effects, but steric strain in the oxetanone ring may lower decomposition thresholds compared to non-cyclic analogs.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in ring-opening polymerization (ROP) for fluorinated polyethers?

Methodological Answer:

- Kinetic Studies : Monitor ROP using in-situ FTIR or Raman spectroscopy to track carbonyl (C=O) consumption.

- Catalyst Screening : Test organocatalysts (e.g., DBU) vs. metal-based catalysts (e.g., Sn(Oct)₂) for rate and selectivity .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for ring-opening pathways.

Data Contradiction Analysis : Conflicting reports on polymerization rates may stem from solvent polarity effects (e.g., THF vs. toluene) or trace moisture deactivating catalysts. Use rigorous drying protocols (molecular sieves, Schlenk techniques) .

Q. How do structural modifications of this compound impact its electronic properties in optoelectronic materials?

Methodological Answer:

- Spectroscopic Analysis : UV-Vis and fluorescence spectroscopy quantify absorption/emission shifts caused by fluorination.

- Electrochemical Characterization : Cyclic voltammetry (CV) measures HOMO/LUMO levels; compare with non-fluorinated oxetanes.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–F···π) influencing charge transport .

Key Insight : The strong electron-withdrawing nature of CF₃ groups lowers LUMO levels, enhancing electron-accepting capability in organic semiconductors .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?

Methodological Answer:

- Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and safety.

- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring.

- Batch-to-Batch Consistency : Standardize precursor ratios (e.g., trifluoromethyl ketone:acid chloride = 1:1.05) and reaction quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.